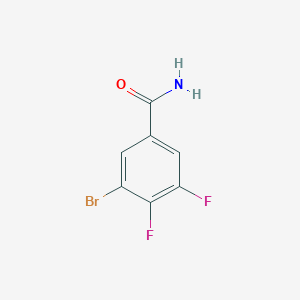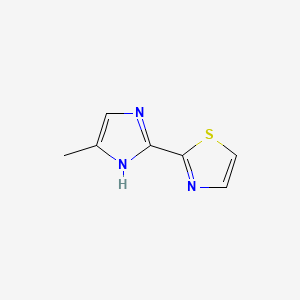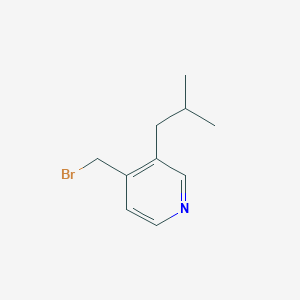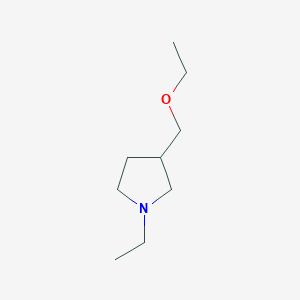
4-(Difluoromethoxy)pyridin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H6F2N2O·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the pyridine ring, along with an amine group (-NH2) at the 2-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)pyridin-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a fluorinating agent such as difluoromethyl ether.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(Difluoromethoxy)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Difluoromethoxy)pyridin-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and ionic interactions with biological targets.
類似化合物との比較
Similar Compounds
- 2-(Difluoromethoxy)pyridin-4-amine
- 4-(Trifluoromethoxy)pyridin-2-amine
- (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride
Comparison
4-(Difluoromethoxy)pyridin-2-amine hydrochloride is unique due to the specific positioning of the difluoromethoxy and amine groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethoxy derivative may exhibit different lipophilicity and metabolic properties due to the additional fluorine atom.
特性
分子式 |
C6H7ClF2N2O |
|---|---|
分子量 |
196.58 g/mol |
IUPAC名 |
4-(difluoromethoxy)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-4-1-2-10-5(9)3-4;/h1-3,6H,(H2,9,10);1H |
InChIキー |
HPLOOXNNFLUGDP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1OC(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)

![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)




![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)

